5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone

Description

Chemical Identity and Classification

5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone, bearing the Chemical Abstracts Service registry number 157666-05-2, belongs to the class of ribonic gamma-lactones and represents a sophisticated example of protected carbohydrate derivatives. The compound is classified as a chemically modified ribonolactone derivative that incorporates two distinct structural modifications: a methyl group at the 2-carbon position and a triphenylmethyl group serving as a protecting functionality at the 5-oxygen position. This dual modification strategy places the compound within the broader category of synthetic carbohydrate intermediates specifically designed for use in complex organic synthesis protocols.

The fundamental classification of this compound extends beyond simple ribonolactone derivatives to encompass its role as a protecting group-containing intermediate. The presence of the triphenylmethyl group, commonly referred to as a trityl group in organic chemistry nomenclature, establishes its identity as a protected alcohol derivative. This classification is particularly significant because triphenylmethyl chloride has been widely employed in organic synthesis since the early developments in protecting group chemistry, where it serves to temporarily mask hydroxyl functionalities during synthetic sequences.

The compound's chemical identity is further defined by its relationship to D-ribonic acid, the parent structure from which it is derived. D-ribonic acid represents one of the fundamental pentonic acids in carbohydrate chemistry, and its gamma-lactone form provides the basic framework upon which the synthetic modifications are built. The 2-carbon methyl substitution creates a branched sugar lactone, which significantly alters the stereochemical and electronic properties compared to the unsubstituted parent compound.

Structural Analysis and Stereochemical Features

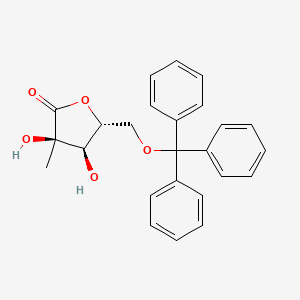

The stereochemical configuration of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone is precisely defined by its systematic name: (3R,4R,5R)-3,4-dihydroxy-3-methyl-5-((trityloxy)methyl)dihydrofuran-2(3H)-one. This nomenclature reveals the absolute configuration at each of the three stereogenic centers present in the molecule, with all three centers bearing the R-configuration according to the Cahn-Ingold-Prelog priority rules. The compound exhibits a high degree of structural complexity arising from the combination of its lactone ring system, multiple hydroxyl groups, and the bulky triphenylmethyl protecting group.

The molecular structure features a five-membered dihydrofuran ring system characteristic of gamma-lactones, formed through intramolecular cyclization between the carboxylic acid functionality and the 4-hydroxyl group of the original ribonic acid derivative. The lactone carbonyl group occupies the 2-position of the furan ring, while the 3-position bears both a hydroxyl group and a methyl substituent, creating a quaternary carbon center. This quaternary center represents a significant structural feature that influences both the compound's reactivity and its utility in synthetic applications.

The triphenylmethyl group attached to the 5-carbon position through an oxygen linkage constitutes a substantial portion of the molecular structure, contributing significantly to the overall molecular weight and three-dimensional shape. The three phenyl rings of the trityl group create a highly sterically demanding environment around the protected hydroxyl group, effectively shielding it from unwanted reactions during synthetic procedures. This steric bulk is precisely the feature that makes triphenylmethyl ethers such effective protecting groups in organic synthesis.

Table 1: Structural and Stereochemical Data for 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone

Historical Context in Carbohydrate Chemistry

The development of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone represents a convergence of several important historical trends in carbohydrate chemistry, particularly the evolution of protecting group strategies and the synthesis of modified sugar derivatives. The use of triphenylmethyl groups as protecting agents in carbohydrate chemistry has its roots in the early twentieth century developments in organic chemistry, when triphenylmethyl chloride was first recognized as an effective reagent for alcohol protection. The compound triphenylmethane was first synthesized in 1872 by August Kekulé and Antoine Paul Nicolas Franchimont, establishing the foundation for subsequent developments in trityl chemistry.

The historical significance of ribonolactone derivatives in carbohydrate chemistry extends back to fundamental studies of sugar acids and their biological roles. D-ribonolactone itself has been recognized as an important sugar lactone and has found applications as an inhibitor of beta-galactosidase enzymes, with research demonstrating its inhibitory effects on Escherichia coli beta-galactosidase with a Ki value of 26 millimolar. This early recognition of ribonolactone biological activity provided the foundation for subsequent investigations into modified ribonolactone derivatives.

The development of 2-carbon methylated ribonolactone derivatives represents a more recent advancement in carbohydrate chemistry, driven by the need for synthetic intermediates in nucleoside analog preparation. The compound 2-C-methyl-D-ribono-1,4-lactone, which serves as a precursor to the triphenylmethyl-protected derivative, has found extensive use in the synthesis of enantiomerically pure 4-substituted riboses and in the preparation of saccharinic acids and lactones through Amadori rearrangement reactions. These applications have established 2-carbon methylated ribonolactones as valuable synthetic building blocks in modern carbohydrate chemistry.

The historical context of protecting groups in carbohydrate chemistry reveals a systematic evolution toward more selective and orthogonal protection strategies. The introduction of triphenylmethyl protection specifically addresses the need for alcohol protecting groups that can be selectively introduced and removed under mild conditions, without affecting other sensitive functionalities present in complex carbohydrate molecules. This historical development has been particularly important in the synthesis of oligosaccharides and nucleoside analogs, where multiple protection and deprotection steps are required to achieve the desired selectivity.

Nomenclature and Systematic Identification

The nomenclature of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone reflects the systematic conventions established for both carbohydrate chemistry and protecting group nomenclature. The compound name incorporates several key elements that precisely define its structure and chemical identity. The prefix "5-O-" indicates that the triphenylmethyl group is attached through an oxygen linkage at the 5-position of the ribonic acid framework. The designation "2-c-methyl" specifies that a methyl group is attached as a substituent at the 2-carbon position, creating a branched sugar derivative.

The systematic identification of this compound involves multiple nomenclature systems and chemical identifiers that facilitate its recognition in chemical databases and literature. The International Union of Pure and Applied Chemistry name for the compound is (3R,4R,5R)-3,4-dihydroxy-3-methyl-5-((trityloxy)methyl)dihydrofuran-2(3H)-one, which provides a complete description of the stereochemistry and substitution pattern. This systematic name follows the established conventions for naming cyclic organic compounds with multiple functional groups and stereogenic centers.

The compound is also identified through its Chemical Abstracts Service registry number 157666-05-2, which provides a unique identifier for database searches and regulatory purposes. Additional chemical identifiers include the International Chemical Identifier key HFKVXSPBBICHNI-CQOQZXRMSA-N and various synonym designations such as 5-O-Triphenylmethyl-2-C-methyl-D-ribono-1,4-lactone. These multiple identification systems ensure accurate communication and referencing of the compound across different scientific and commercial contexts.

Table 2: Nomenclature and Identification Data

The systematic nomenclature also reflects the compound's relationship to its parent structures and synthetic precursors. The designation "D-ribonic" indicates the absolute configuration of the parent ribonic acid, following the Fischer convention for carbohydrate stereochemistry. The term "gamma-lactone" specifies the formation of a five-membered lactone ring through cyclization between the carboxyl group and the gamma-positioned hydroxyl group. This nomenclature system allows for precise communication of structural information and facilitates the understanding of synthetic relationships between related compounds.

The protecting group nomenclature follows established conventions in organic chemistry, where the triphenylmethyl group is often abbreviated as "trityl" in synthetic chemistry literature. However, in systematic nomenclature, the full "triphenylmethyl" designation is preferred to avoid ambiguity. This nomenclature precision is particularly important in patent literature and regulatory filings, where complete and unambiguous compound identification is essential for legal and commercial purposes.

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-24(28)22(26)21(30-23(24)27)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22,26,28H,17H2,1H3/t21-,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVXSPBBICHNI-CQOQZXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material Preparation

The synthesis begins with 2-C-methyl-D-ribonic-γ-lactone, typically derived from D-fructose via calcium oxide-mediated isomerization. Key steps include:

Trityl Group Introduction

The 5-hydroxyl group is selectively protected using triphenylmethyl chloride (TrCl) under anhydrous conditions:

Table 1: Optimization of Tritylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TrCl Equivalents | 1.1–1.3 | <±3% |

| Temperature | 0–5°C | Prevents di-O-tritylation |

| Base | Pyridine > Et₃N | Higher selectivity |

Fructose-Derived Lactone Functionalization

Calcium Oxide-Mediated Synthesis

Advantages and Limitations

-

Cost-effectiveness : D-fructose is 250× cheaper than D-arabinose.

-

Challenges : Low yield (13.6%) necessitates process intensification.

Reduction-Protection Sequences from Advanced Intermediates

Red-Al Reduction of Protected Lactones

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) reduces ester intermediates to ribofuranose derivatives:

Sequential Deprotection and Tritylation

Industrial-Scale Production Considerations

Solvent Systems

Catalytic Optimization

Table 2: Industrial Process Parameters

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| CaCl₂ Equivalents | 0.25 | Maximizes lactone yield |

| Reaction Temperature | 15–45°C | Balances rate vs. degradation |

| Base | NaOMe > KOMe | Higher selectivity |

Comparative Analysis of Methods

Yield and Scalability

Stereochemical Control

Emerging Methodologies

Enzymatic Lactonization

Analyse Des Réactions Chimiques

Types of Reactions: 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the triphenylmethyl protecting group, revealing the free hydroxyl group.

Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent to remove the triphenylmethyl group.

Substitution: Reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the formation of free hydroxyl groups .

Applications De Recherche Scientifique

Chemistry: In organic chemistry, 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone is used as a protecting group for hydroxyl functionalities. It allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .

Biology and Medicine: The compound is used in the synthesis of nucleoside analogs and other biologically active molecules. It plays a crucial role in the development of antiviral and anticancer agents by protecting sensitive hydroxyl groups during multi-step synthetic processes .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Mécanisme D'action

The mechanism of action of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. Upon completion of the desired synthetic steps, the triphenylmethyl group can be removed under mild acidic conditions, revealing the free hydroxyl group for further reactions .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Trityl vs. Smaller Substituents : The trityl group in the target compound provides superior steric protection compared to bromine or toluenesulfonate, reducing unwanted side reactions in multi-step syntheses .

- Functional Group Reactivity : Bromine and toluenesulfonate substituents enhance electrophilicity, enabling cross-coupling or substitution reactions, whereas the trityl group primarily serves as a protective moiety .

- Stability : The isopropylidene group in analogs improves lactone ring stability under acidic conditions compared to unprotected derivatives .

Activité Biologique

5-O-(Triphenylmethyl)-2-C-methyl-D-ribonic-gamma-lactone is a synthetic compound notable for its potential biological activities, particularly as an antiviral agent. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C_{24}H_{30}O_{5}

- Molecular Weight : Approximately 404.46 g/mol

- Appearance : White to off-white crystalline solid

The compound features a triphenylmethyl group and a C-methyl modification on the D-ribonic acid backbone, enhancing its lipophilicity and potentially influencing its biological interactions.

Synthesis

The synthesis of 5-O-(Triphenylmethyl)-2-C-methyl-D-ribonic-gamma-lactone typically involves several key steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the ribose are protected to prevent unwanted reactions during subsequent steps.

- C-Methylation : A methyl group is introduced at the C-2 position using appropriate reagents.

- Formation of Gamma-Lactone : The final step involves cyclization to form the gamma-lactone structure, which is crucial for its biological activity.

Antiviral Potential

Preliminary studies indicate that 5-O-(Triphenylmethyl)-2-C-methyl-D-ribonic-gamma-lactone exhibits antiviral activity against various RNA viruses. This activity is attributed to its ability to interact with viral enzymes or nucleic acid synthesis pathways, potentially inhibiting viral replication.

Mechanism of Action

The mechanism through which this compound exerts its antiviral effects may involve:

- Inhibition of Viral Enzymes : Compounds in this class often act as inhibitors of viral polymerases or proteases.

- Interference with Nucleic Acid Synthesis : By mimicking natural substrates, it may disrupt the replication processes of viruses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits replication of RNA viruses | |

| Enzyme Inhibition | Potential inhibition of viral polymerases | |

| Nucleic Acid Interaction | Disruption of viral nucleic acid synthesis |

Case Study: Antiviral Screening

A study conducted on derivatives of ribonucleosides highlighted the antiviral efficacy of compounds similar to 5-O-(Triphenylmethyl)-2-C-methyl-D-ribonic-gamma-lactone. The results demonstrated significant inhibition of viral replication in vitro, suggesting that further exploration into this compound could yield promising therapeutic agents for viral infections.

Q & A

Basic Questions

Q. How can researchers confirm the molecular structure of 5-<i>O</i>-(Triphenylmethyl)-2-<i>C</i>-methyl-D-ribonic-γ-lactone?

- Methodological Answer : The structure is typically confirmed using a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and X-ray crystallography. For example, <sup>1</sup>H NMR can identify the triphenylmethyl group (δ 7.2–7.5 ppm, aromatic protons) and lactone ring protons (δ 4.5–5.5 ppm). X-ray crystallography provides unambiguous confirmation of stereochemistry and regioselectivity, as demonstrated in studies of analogous lactones .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer : Synthesis often involves protection/deprotection strategies. A typical route starts with methyl-D-ribose, where the 5-hydroxyl group is protected with triphenylmethyl chloride (TrCl) under anhydrous conditions (e.g., pyridine/DMF). The 2-<i>C</i>-methyl group is introduced via Grignard addition or aldol condensation, followed by lactonization using acidic or enzymatic conditions. Control experiments, such as monitoring reaction progress via TLC, ensure intermediate purity .

Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

- Methodological Answer : IR spectroscopy identifies lactone formation (C=O stretch ~1750 cm<sup>-1</sup>), while mass spectrometry (HRMS or ESI-MS) confirms molecular weight. <sup>19</sup>F NMR (if fluorinated analogs are synthesized) and 2D NMR (e.g., COSY, HSQC) resolve complex stereochemical assignments .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the triphenylmethyl group at the 5-<i>O</i> position?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable reaction sites, while experimental optimization involves varying solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP). Competitive experiments with deuterated analogs or kinetic studies (e.g., in situ IR monitoring) validate selectivity .

Q. How should contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR) be resolved?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Solutions include:

- Repeating synthesis under rigorously anhydrous conditions.

- Using dynamic NMR (variable-temperature studies) to probe conformational equilibria.

- Cross-validating with alternative techniques (e.g., X-ray crystallography or ECD spectroscopy for absolute configuration) .

Q. What strategies are effective for analyzing the stability of the γ-lactone ring under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC or LC-MS. Kinetic analysis (Arrhenius plots) predicts shelf life, while <sup>18</sup>O-labeling experiments (e.g., H2<sup>18</sup>O) track hydrolysis pathways. Comparative studies with unprotected analogs quantify the triphenylmethyl group’s stabilizing effect .

Q. How can researchers design a study to explore the compound’s reactivity in glycosylation reactions?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot reactions test glycosylation with monosaccharides (e.g., glucose) under Lewis acid catalysis (e.g., TMSOTf).

- Novelty : Focus on stereoselectivity using chiral auxiliaries or enzyme-mediated reactions.

- Data Analysis : Compare yields and anomeric ratios (α/β) via <sup>13</sup>C NMR or polarimetry .

Methodological Notes

- Synthetic Pitfalls : Triphenylmethyl groups are prone to acid-sensitive cleavage. Avoid protic solvents (e.g., MeOH) in later stages.

- Data Validation : Always correlate NMR data with X-ray structures for ambiguous stereocenters.

- Safety Protocols : While no specific toxicity data exists for this compound, handle it under standard lactone safety guidelines (gloves, ventilation) due to potential irritancy .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.